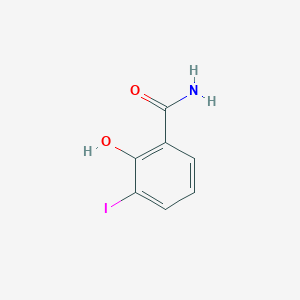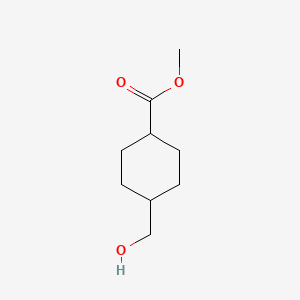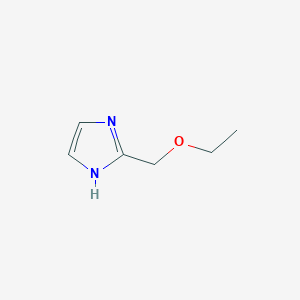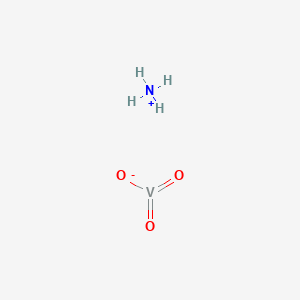
Ammonium metavanadate
货号 B3417646
CAS 编号:
11115-67-6
分子量: 116.978 g/mol
InChI 键: UNTBPXHCXVWYOI-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
描述
Ammonium metavanadate is an inorganic compound used as a precursor salt for the synthesis of vanadium oxides and other ammonium compounds . It is also used as an efficient and mild catalyst in organic synthesis for the synthesis of various derivatives .
Synthesis Analysis
Ammonium metavanadate can be synthesized by the addition of ammonium salts to solutions of vanadate ions, generated by dissolution of V2O5 in basic aqueous solutions, such as hot sodium carbonate . The compound precipitates as a colorless solid . Another method involves mixing an organic ammonium salt and V2O5 in a suitable solvent .Molecular Structure Analysis
The compound adopts a polymeric structure consisting of chains of [VO3]−, formed as corner-sharing VO4 tetrahedra. These chains are interconnected via hydrogen bonds with ammonium ions .Chemical Reactions Analysis
Ammonium metavanadate has been reported as an efficient, cost-effective, and mild catalyst for the synthesis of substituted pyridines via a one-pot pseudo four-component reaction . It has also been used in the hydrothermal synthesis of higher ammonium vanadates .Physical And Chemical Properties Analysis
Ammonium metavanadate is a water-soluble inorganic acid . It has a molar mass of 116.98 g/mol and a density of 2.32 g/mL at 20°C .作用机制
安全和危害
未来方向
属性
IUPAC Name |
azanium;oxido(dioxo)vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H3N.3O.V/h1H3;;;;/q;;;-1;/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTBPXHCXVWYOI-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[O-][V](=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4N.O3V, H4NO3V | |
| Record name | AMMONIUM METAVANADATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2435 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.978 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium metavanadate appears as a white crystalline powder. Slightly soluble in water and denser than water. Decomposes at 410 °F. May release toxic fumes. Moderately toxic. An irritant. Used as a dryer for paints and inks, and for dyes. Loses ammonia upon heating., Dry Powder; Pellets or Large Crystals, White or slightly yellow solid; [Merck Index] Tan, pale yellow, off-white, or white powder; [MSDSonline], ORANGE POWDER. | |
| Record name | AMMONIUM METAVANADATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2435 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vanadate (VO31-), ammonium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium metavanadate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3666 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | AMMONIUM VANADIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
In water, 4.8 g/100 g H20 at 20 °C, Soluble in 165 parts water; more soluble in hot water, and in dilute ammonia, Slightly soluble in cold water, Sparingly soluble in cold water (ca. 1%), For more Solubility (Complete) data for AMMONIUM METAVANADATE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.04 | |
| Record name | AMMONIUM METAVANADATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIUM VANADIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.326 g/cu cm, 3.0 g/cm³ | |
| Record name | AMMONIUM METAVANADATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIUM VANADIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
10 ppm total metallic impurities /in high-purity grade/. | |
| Record name | AMMONIUM METAVANADATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ammonium metavanadate | |
Color/Form |
White or slightly yellow, crystalline powder, White crystals | |
CAS RN |
7803-55-6, 11115-67-6 | |
| Record name | AMMONIUM METAVANADATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2435 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonium metavanadate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium vanadate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011115676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadate (VO31-), ammonium (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium trioxovanadate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ammonium vanadium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM METAVANADATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL85PX638G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMMONIUM METAVANADATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | AMMONIUM VANADIUM OXIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1522 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
200 °C (with decomposition) | |
| Record name | AMMONIUM METAVANADATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6310 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details


73.90 Kilogramss of water, 3.97 Kilogramss of glacial acetic acid and 19.47 Kilogramss of pseudo-boehmite are successively put into the stirring kettle, then the mixture is stirred at high speed of 350 revolutions per minute for 30 minutes, so as to obtain the aluminum hydroxide gel A with gel solution acid value of 4 (the millimole number of monoprotonic acid corresponding each grams of alumina Al2O3) and solid content of 20%. The gelatinization rate of the adopted pseudo-boehmite is ≧95%; in the pseudo-boehmite, the content of Al2O3.H2O is ≧70% (at weight). 31.65 kilogramsss of water and 7.27 kilogramsss of light magnesium oxide are successively put into the stirring kettle and stirred for about 5 minutes, and then 21.64 kilogramsss of glacial acetic acid is slowly put into the mixture, and then the mixture is stirred at high speed of 350 revolutions per minute for 30 minutes, so as to obtain the magnesium slurry M1. 53.29 kilogramsss of water and 7.27 kilogramsss of light magnesium oxide are successively put into the stirring kettle, then the mixture is evenly stirred, so as to obtain the magnesium slurry M2. The specific surface area of the light magnesium oxide for forming the magnesium slurry M1 and M2 is ≧100 m2/g, and the content of MgO is ≧95%. The 50% water solution is prepared respectively from 12.059 kilogramss of Fe(NO3)3.9H2O and 15 kilogramss of hamartite powder. In said hamartite powder, the content of hamartite with chemical formula (Ce,La)(CO3)F is ≧93%; the content of the rare-earth oxide included in said hamartite powder ≧70% (at weight), and the rare-earth element composition in the rare earth oxide is Ce>>La, i.e., the Ce content is much higher than the La content, Ce≧45%(at weight). 1.607 kilogramss of the ammonium metavanadate is dissolved in the oxalic acid, so as to obtain 10% oxalic acid water solution of the ammonium metavanadate. The dosage of the oxalic acid is so limited as the ammonium metavanadate is entirely dissolved in water. Said alumina gel A, said magnesium slurry M1, said magnesium slurry M2, the water solution of ferric nitrate and hamartite, and the oxalic acid solution of ammonium metavanadate are successively put into the stirring kettle and stirred at a high speed of 350 revolutions per minute for 30 minutes. The obtained slurry is sprayed for drying at the temperature of 300° C., with pressure of 4 MPa, evaporation capacity of 50-150 Kg/h, the content of the part of semi-finished products with particle size distribution of 80-120 μm≧80% (at weight). Then, calcine the slurry at the temperature of 500° C. for 80 minutes, so as to obtain the finished product of the trifunctional catalyst. In the trifunctional catalyst obtained after calcining, the adsorbent component is MgAl1.8Fe0.2O4.MgO, the CeO2 and V2O5 acting as oxidation catalyst are dispersed over the adsorbent, and the CeFO acting as structural promoter is also dispersed over the adsorbent.
[Compound]
Name
Ce
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




[Compound]
Name
Fe(NO3)3.9H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
(Ce,La)(CO3)F
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
powder
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
Ce
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

[Compound]
Name
La
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Name
Yield
10%

体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5,6-dimethyl-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B3417566.png)

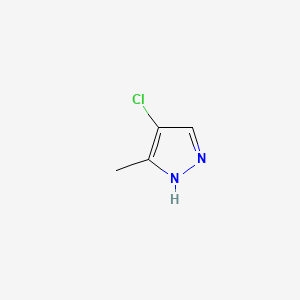
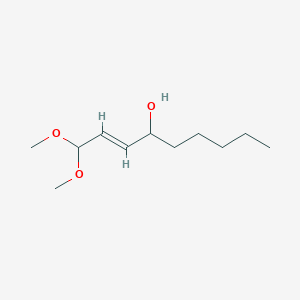
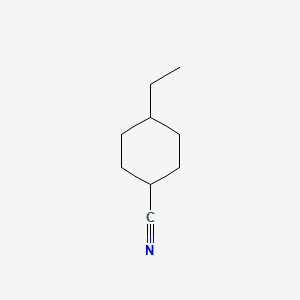

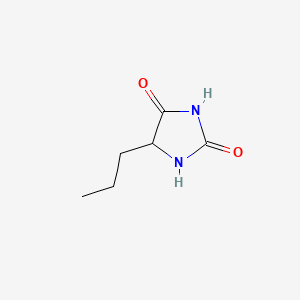
![Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II)](/img/structure/B3417606.png)
